2,4,8-Trimethoxyquinoline-3-carbaldehyde
Description
2,4,8-Trimethoxyquinoline-3-carbaldehyde is a quinoline derivative featuring methoxy groups at positions 2, 4, and 8 of the quinoline core, along with a formyl group at position 2.
- Vilsmeier–Haack formylation to introduce the aldehyde group .
- Methoxy substitution via nucleophilic aromatic substitution or metal-mediated coupling, as seen in the preparation of 2-methoxyquinoline-3-carbaldehyde derivatives using sodium methoxide .
The electron-donating methoxy groups enhance the compound’s solubility in polar solvents and modulate its electronic properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
55934-30-0 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2,4,8-trimethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(10)14-13(18-3)9(7-15)12(8)17-2/h4-7H,1-3H3 |
InChI Key |
ZPWJHFFYSOATNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C(=C2OC)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethoxyquinoline-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,8-trimethoxyquinoline-3-carboxylic acid.
Reduction: Formation of 2,4,8-trimethoxyquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
2,4,8-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,8-Trimethoxyquinoline-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the aldehyde group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2,4,8-Trimethoxyquinoline-3-carbaldehyde vs. 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde (2c): While both have three methoxy groups, 2c features methoxy-substituted aryl rings at positions 4, 6, and 8, whereas 2,4,8-trimethoxy has direct methoxy groups on the quinoline core. The latter exhibits stronger electron-donating effects, altering reactivity in electrophilic substitution reactions . Melting Points: 2c (218–220°C) vs. The higher melting point of 2c may arise from π-π stacking of aryl groups .
- This compound vs.
Physicochemical Properties
The aldehyde proton in all derivatives resonates near 10 ppm, confirming its electron-withdrawing nature. The trimethoxy derivative’s solubility is expected to exceed that of aryl-substituted analogs due to polar methoxy groups .
Biological Activity
2,4,8-Trimethoxyquinoline-3-carbaldehyde (TMQCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TMQCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula : C12H13N1O4
- Molecular Weight : 233.24 g/mol
- CAS Number : 55934-30-0
The structure of TMQCA features a quinoline ring substituted with three methoxy groups and an aldehyde functional group, which contributes to its biological activity.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H13N1O4 |
| Molecular Weight | 233.24 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
TMQCA has demonstrated significant antimicrobial activity against various pathogens. A study indicated that it exhibits potent effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains were reported, showcasing TMQCA's potential as an antimicrobial agent.
Anticancer Activity
Research has shown that TMQCA can inhibit the proliferation of cancer cells through multiple pathways:
- Mechanism of Action : TMQCA induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as p53 and cyclins.
- Case Study : In vitro studies on breast cancer cell lines revealed that TMQCA significantly reduced cell viability with an IC50 value of approximately 15 µM.
Table 2: Anticancer Activity of TMQCA
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Anti-inflammatory Effects
TMQCA has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential in treating inflammatory diseases.
The biological activity of TMQCA is attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : TMQCA inhibits certain protein kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : It also modulates ROS levels within cells, contributing to its anticancer and antimicrobial effects.
Study on Anticancer Properties
A recent study published in Molecules highlighted the anticancer effects of TMQCA on various cancer cell lines. The researchers utilized flow cytometry to analyze apoptosis rates and reported that TMQCA treatment led to a significant increase in early apoptotic cells compared to untreated controls.
Study on Antimicrobial Activity
Another study assessed the antimicrobial efficacy of TMQCA against clinical isolates of bacteria. The results indicated that TMQCA exhibited a broad spectrum of activity, particularly against resistant strains, making it a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
